molecular formula C24H18ClFN2O3S B2354232 3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894542-29-1

3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2354232
CAS No.: 894542-29-1
M. Wt: 468.93
InChI Key: HEEMRAWFYSTGDT-UHFFFAOYSA-N
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Description

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by a spirocyclization reaction to form the spirocyclic core. Key steps include:

    Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Preparation of the Thiazolidine Ring: This involves the reaction of a thiol with an α-halo carbonyl compound.

    Spirocyclization: The indole and thiazolidine precursors are then combined under specific conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluorophenyl derivatives: Compounds with similar halogenated phenyl groups.

    Spirocyclic indole derivatives: Compounds with a spirocyclic structure involving an indole ring.

    Thiazolidine derivatives: Compounds containing the thiazolidine ring.

Uniqueness

3’-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its combination of a spirocyclic structure with halogenated phenyl and methoxybenzyl groups. This unique structure may confer specific biological activities not observed in other similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3S/c1-31-17-6-4-5-15(11-17)13-27-21-8-3-2-7-18(21)24(23(27)30)28(22(29)14-32-24)16-9-10-20(26)19(25)12-16/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMRAWFYSTGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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